
Cilastatin Sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cilastatin Sulfoxide is a derivative of Cilastatin, a compound known for its role as a renal dehydropeptidase inhibitor. Cilastatin is commonly used in combination with the antibiotic imipenem to prevent its degradation by renal enzymes, thereby enhancing its antibacterial efficacy . This compound, like its parent compound, is of interest in various scientific and medical fields due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cilastatin Sulfoxide typically involves the oxidation of Cilastatin. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Cilastatin Sulfoxide undergoes various chemical reactions, including:
Oxidation: Conversion of Cilastatin to this compound using oxidizing agents.
Reduction: Reduction of this compound back to Cilastatin using reducing agents like sodium borohydride.
Substitution: Reactions involving the substitution of functional groups on the sulfoxide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, dichloromethane, low temperatures.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Various nucleophiles, organic solvents, and catalysts depending on the desired substitution.
Major Products
Oxidation: this compound.
Reduction: Cilastatin.
Substitution: Various substituted derivatives of this compound depending on the nucleophile used.
Scientific Research Applications
Cilastatin Sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfoxide chemistry.
Biology: Investigated for its potential role in modulating enzyme activity and as a tool for studying renal physiology.
Mechanism of Action
Cilastatin Sulfoxide exerts its effects primarily by inhibiting renal dehydropeptidase, an enzyme responsible for the degradation of certain antibiotics like imipenem. By inhibiting this enzyme, this compound prevents the breakdown of the antibiotic, thereby prolonging its antibacterial activity. The molecular targets include the active site of renal dehydropeptidase, where this compound binds and inhibits its function .
Comparison with Similar Compounds
Similar Compounds
Cilastatin: The parent compound, known for its role in inhibiting renal dehydropeptidase.
Imipenem: An antibiotic often used in combination with Cilastatin to prevent its degradation.
Relebactam: Another compound used in combination with imipenem and Cilastatin to enhance antibacterial efficacy.
Uniqueness
Cilastatin Sulfoxide is unique due to its sulfoxide functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, Cilastatin. This functional group allows for additional chemical modifications and potential therapeutic applications that are not possible with Cilastatin alone .
Properties
Molecular Formula |
C16H26N2O6S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfinyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid |
InChI |
InChI=1S/C16H26N2O6S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-25(24)9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+,25?/m1/s1 |
InChI Key |
OJKHHRCFNCSSIA-BIWWWXBSSA-N |
Isomeric SMILES |
CC1(C[C@@H]1C(=O)N/C(=C\CCCCS(=O)C[C@@H](C(=O)O)N)/C(=O)O)C |
Canonical SMILES |
CC1(CC1C(=O)NC(=CCCCCS(=O)CC(C(=O)O)N)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


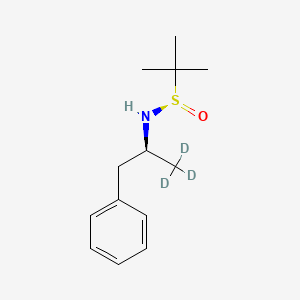
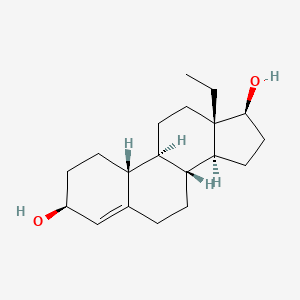
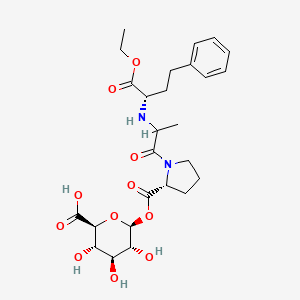


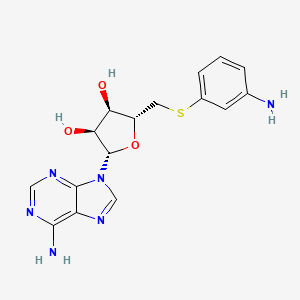


![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)

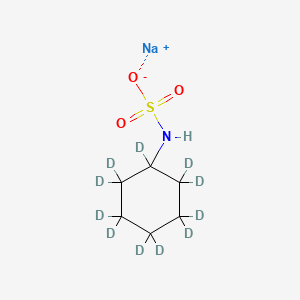
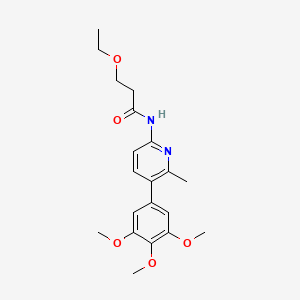
![[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)

